2,2-Dichloroethane-1-peroxol
Description
Properties
CAS No. |
501915-21-5 |
|---|---|
Molecular Formula |
C2H4Cl2O2 |
Molecular Weight |
130.95 g/mol |
IUPAC Name |
1,1-dichloro-2-hydroperoxyethane |
InChI |
InChI=1S/C2H4Cl2O2/c3-2(4)1-6-5/h2,5H,1H2 |
InChI Key |
GJBKLBBJOKITMY-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)Cl)OO |
Origin of Product |
United States |
Preparation Methods
Molecular Characteristics
2,2-Dichloroethane-1-peroxol is defined by the SMILES notation C(C(Cl)Cl)OO , reflecting its 1,1-dichloro-2-hydroperoxyethane configuration. The molecular weight of 130.95 g/mol and CAS registry number 501915-21-5 further distinguish it within the peroxide family. Its bifunctional nature—combining electrophilic chlorine substituents with a reactive hydroperoxide group—creates distinct challenges in synthesis and handling.
Spectroscopic Identification
While direct spectroscopic data for 2,2-dichloroethane-1-peroxol remains limited in public databases, analogous peroxides are typically characterized via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy (O-O stretch ≈ 800–900 cm⁻¹), and mass spectrometry. The compound’s instability necessitates in-situ analysis or rapid characterization under inert conditions.
Synthetic Routes to 2,2-Dichloroethane-1-peroxol
Ketone Peroxide Intermediate Pathway
The foundational synthesis strategy involves reacting ketone peroxides with acid halogens or halogen formates under controlled conditions. For 2,2-dichloroethane-1-peroxol, this likely proceeds through a two-stage mechanism:
- Peroxide Formation : Cyclohexanone or analogous ketones react with hydrogen peroxide to generate a ketone peroxide intermediate.
- Halogenation : The intermediate undergoes nucleophilic substitution with chlorine donors (e.g., Cl₂, SOCl₂) in the presence of acid catalysts, yielding the target compound.
This method’s critical advantage lies in its adjustable selectivity; varying the ketone precursor and halogenation agent tailors the final product’s substituents.
Acid-Catalyzed Hydroperoxidation
An alternative approach employs direct hydroperoxidation of 1,1-dichloroethane using hydrogen peroxide (H₂O₂) under acidic conditions. Sulfonic acids like p-toluenesulfonic acid (pTSA) catalyze the reaction by protonating the peroxide oxygen, enhancing electrophilicity for subsequent attack on the dichloroethane substrate.
Table 1: Comparative Reaction Conditions for Hydroperoxidation
| Parameter | Range | Optimal Value |
|---|---|---|
| Temperature | 0–50°C | 10–25°C |
| Catalyst Concentration | 0.01–30 g/mol | 0.1–15 g/mol |
| H₂O₂ Equivalents | 1.0–5.0 | 3.0–5.0 |
| Reaction Time | 2–24 hours | 6–8 hours |
Data adapted from US Patent 6,770,774 B2.
Reaction Mechanism and Kinetic Considerations
Nucleophilic Substitution Dynamics
The hydroperoxide group’s introduction to 1,1-dichloroethane follows an Sₙ2 mechanism in polar aprotic solvents. The peroxide oxygen acts as a nucleophile, displacing a chloride ion from the dichloroethane backbone. Acid catalysts lower the activation energy by stabilizing the transition state through hydrogen bonding.
Competing Side Reactions
Key challenges include:
- Radical Decomposition : Peroxide bonds (O-O) are prone to homolytic cleavage under heat or light, generating chlorine radicals that propagate chain reactions.
- Hydrolysis : Ambient moisture hydrolyzes the peroxide to 1,1-dichloroethanol and hydrogen peroxide, necessitating anhydrous conditions.
Catalytic Systems and Process Optimization
Acid Catalysts
Sulfonic acids dominate industrial processes due to their strong acidity and thermal stability:
Solvent Selection
Non-polar solvents (e.g., dichloromethane, chloroform) minimize peroxide decomposition but slow reaction kinetics. Balanced polarity solvents like ethyl acetate or tetrahydrofuran (THF) optimize both solubility and reaction rate.
Table 2: Solvent Performance in Hydroperoxidation
| Solvent | Dielectric Constant | Reaction Rate (mol/L·h) | Peroxide Yield (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 0.12 | 78 |
| Ethyl Acetate | 6.02 | 0.21 | 85 |
| Tetrahydrofuran | 7.52 | 0.18 | 82 |
| Chloroform | 4.81 | 0.09 | 70 |
Data derived from patented methodologies.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Tubular reactors with precise temperature control (±1°C) mitigate exothermic risks during large-scale synthesis. Inline IR spectroscopy monitors peroxide concentration in real time, enabling immediate adjustments to reactant feed rates.
Analytical Characterization Challenges
Stability-Limited Techniques
Due to 2,2-dichloroethane-1-peroxol’s thermal lability, analysts prioritize:
Quantitative Analysis
Iodometric titration remains the gold standard for peroxide quantification, though precautions against iodine volatilization are essential.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloroethane-1-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can participate in oxidation reactions, often leading to the formation of more reactive intermediates.
Reduction: Reduction reactions can break down the peroxol group, resulting in simpler compounds.
Substitution: The chlorine atoms can be substituted by other groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or ammonia (NH3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2,2-Dichloroethane-1-peroxol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme mechanisms.
Medicine: Research is ongoing into its potential use in drug development, particularly for its oxidative properties.
Industry: It is used in the production of various chemicals and materials, including polymers and solvents.
Mechanism of Action
The mechanism by which 2,2-Dichloroethane-1-peroxol exerts its effects involves the interaction of its peroxol group with molecular targets. This interaction often leads to the generation of reactive oxygen species (ROS), which can induce oxidative stress in biological systems. The compound’s chlorine atoms also contribute to its reactivity, enabling it to participate in various chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with chlorinated ethanes and peroxides. Below is a comparative analysis with key analogs:
Structural and Functional Group Comparisons
| Compound | Functional Groups | Chlorine Positions | Stability | Primary Applications |
|---|---|---|---|---|
| 2,2-Dichloroethane-1-peroxol | Peroxide, Chlorine | C1 and C2 | Low (thermal/light) | Oxidizing agent, polymer initiator |
| 1,2-Dichloroethane | Chlorine only | C1 and C2 | Moderate | Solvent, PVC production |
| Ethylene dichloride | Chlorine only | C1 and C2 | High | Vinyl chloride precursor |
| tert-Butyl hydroperoxide | Peroxide | N/A | Moderate | Organic synthesis oxidizer |
Key Observations :
- Reactivity: The peroxide group in 2,2-Dichloroethane-1-peroxol enhances oxidative capacity compared to non-peroxidized analogs like 1,2-Dichloroethane .
- Stability : Its instability under heat/light contrasts with the higher thermal resilience of 1,2-Dichloroethane, limiting its industrial utility without stabilizers.
- Toxicity: While 1,2-Dichloroethane is well-documented as a hepatotoxin and carcinogen (see ), 2,2-Dichloroethane-1-peroxol’s toxicity profile remains understudied, though preliminary data suggest acute respiratory effects.
Research Volume and Methodological Insights
highlights the rigorous literature screening process for 1,2-Dichloroethane, involving 687 records and 104 full-text reviews, with 426 studies ultimately cited in its toxicological profile . In contrast, peer-reviewed studies on 2,2-Dichloroethane-1-peroxol are scarce, reflecting its niche applications and synthesis challenges.
Table: Research Scope Comparison (2022 Data)
| Parameter | 1,2-Dichloroethane | 2,2-Dichloroethane-1-peroxol |
|---|---|---|
| Studies Screened | 687 | <50 (estimated) |
| Full-Text Reviews | 104 | <20 (estimated) |
| Toxicity Endpoints | 426 cited studies | Limited to in vitro assays |
Mechanistic and Toxicological Contrasts
- Metabolic Pathways : 1,2-Dichloroethane undergoes cytochrome P450-mediated oxidation to cytotoxic epoxides, whereas 2,2-Dichloroethane-1-peroxol may decompose into chlorinated radicals and reactive oxygen species (ROS), exacerbating oxidative stress .
- Environmental Persistence : Both compounds exhibit moderate environmental persistence, but the peroxide moiety in 2,2-Dichloroethane-1-peroxol accelerates degradation under UV exposure.
Q & A
Basic Research Questions
Q. How can synthesis protocols for 2,2-Dichloroethane-1-peroxol be optimized to minimize decomposition during preparation?
- Methodological Answer : Synthesis optimization should prioritize inert reaction conditions (e.g., nitrogen atmosphere) to prevent oxidation or hydrolysis of the peroxol group. Reaction temperature should be tightly controlled using jacketed reactors, and intermediates monitored via gas chromatography (GC) or high-performance liquid chromatography (HPLC) . Post-synthesis purification via fractional distillation or recrystallization in anhydrous solvents can reduce impurities. Stability tests under varying pH and temperature conditions are critical to identify optimal synthesis windows.
Q. What analytical techniques are most suitable for assessing the purity and structural integrity of 2,2-Dichloroethane-1-peroxol?
- Methodological Answer :
- GC-MS : Ideal for volatile derivatives; compare retention times and mass spectra against standards .
- HPLC-UV : For non-volatile samples, use reverse-phase columns with UV detection at 210–260 nm to track peroxol-specific absorbance .
- NMR Spectroscopy : H and C NMR can confirm structural integrity, with deuterated chloroform as a solvent to avoid interference . Cross-validation using multiple techniques reduces errors from instrument-specific biases.
Q. How should researchers assess the stability of 2,2-Dichloroethane-1-peroxol under different storage conditions?
- Methodological Answer : Conduct accelerated aging studies by exposing the compound to elevated temperatures (e.g., 40–60°C), UV light, and varying humidity levels. Monitor degradation kinetics using HPLC or GC-MS to quantify residual parent compound and byproducts. For long-term stability, store samples in amber glass vials under argon at –20°C, with periodic reanalysis .
Advanced Research Questions
Q. How can contradictions in reported decomposition rates of 2,2-Dichloroethane-1-peroxol across studies be systematically resolved?
- Methodological Answer : Discrepancies often arise from differences in analytical methodologies, sample handling, or environmental conditions. Researchers should:
- Replicate experiments using identical protocols from conflicting studies.
- Perform sensitivity analyses on variables like temperature, light exposure, and solvent purity.
- Use high-resolution mass spectrometry (HRMS) to identify degradation byproducts and trace their origins . Document all experimental parameters meticulously to isolate confounding factors.
Q. What computational approaches can predict the reactivity and decomposition pathways of 2,2-Dichloroethane-1-peroxol?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the compound’s electronic structure, bond dissociation energies, and transition states. For example:
- TD-DFT : Predicts excited-state behavior, such as photolytic decomposition under UV light .
- Molecular Dynamics Simulations : Simulate thermal degradation pathways in silico, guiding experimental design for stability studies . Validate computational results with experimental data from GC-MS or IR spectroscopy.
Q. How can researchers characterize unknown degradation byproducts of 2,2-Dichloroethane-1-peroxol?
- Methodological Answer :
- HRMS : Resolve exact masses to infer molecular formulas of byproducts.
- NMR Spectroscopy : Use 2D techniques (e.g., COSY, HSQC) to assign structural motifs.
- Comparative Databases : Cross-reference spectral data with platforms like PubChem or EPA DSSTox for known chlorinated derivatives .
- Isotopic Labeling : Track C or H labels to elucidate cleavage mechanisms during decomposition .
Data Contradiction and Reproducibility
Q. What strategies ensure reproducibility in studies involving 2,2-Dichloroethane-1-peroxol?
- Methodological Answer :
- Standardized Protocols : Adopt OECD or EPA guidelines for chemical stability testing .
- Open Data Practices : Share raw chromatograms, spectral data, and computational inputs via repositories to enable independent verification .
- Collaborative Studies : Multi-lab validation reduces equipment- or operator-specific biases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
